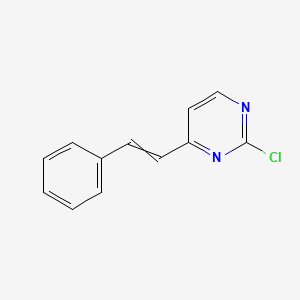
2-Chloro-4-styryl-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-styryl-pyrimidine is an organic compound with the molecular formula C12H9ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the second position and a styryl group at the fourth position of the pyrimidine ring. It is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-styryl-pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide using a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-styryl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Utilize palladium catalysts and boronic acids under inert conditions.
Major Products:
- Substituted pyrimidines
- Oxidized derivatives of the styryl group
- Complex molecules formed through further coupling reactions
Scientific Research Applications
2-Chloro-4-styryl-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-styryl-pyrimidine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The styryl group allows for π-π interactions with aromatic amino acids in proteins, while the pyrimidine ring can form hydrogen bonds with active site residues. These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity .
Comparison with Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine
Comparison: 2-Chloro-4-styryl-pyrimidine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. Compared to other chloropyrimidines, it exhibits enhanced π-π interactions and potential for further functionalization through the styryl group. This makes it a valuable compound in the synthesis of complex molecules and the development of new materials and drugs.
Properties
Molecular Formula |
C12H9ClN2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-chloro-4-(2-phenylethenyl)pyrimidine |
InChI |
InChI=1S/C12H9ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H |
InChI Key |
NEKOKWFCEVJIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















